4-hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide
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Overview
Description
4-hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
The synthesis of 4-hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide typically involves the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
4-hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential antibacterial properties and its ability to inhibit enzymes such as dihydropteroate synthase and DNA topoisomerase . Additionally, it has shown promising inhibition prospects against SARS-CoV-2 spike protein, making it a potential candidate for antiviral research .
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It binds to enzymes and proteins, inhibiting their activity and thereby exerting its biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide can be compared with other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine scaffold but differ in their substituents and biological activities. The presence of the 4-hydroxy and 4-nitrophenyl groups in this compound makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C11H13N3O4 |
---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
4-hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H13N3O4/c15-9-5-10(12-6-9)11(16)13-7-1-3-8(4-2-7)14(17)18/h1-4,9-10,12,15H,5-6H2,(H,13,16) |
InChI Key |
IZEBIZBBOZJDHO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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